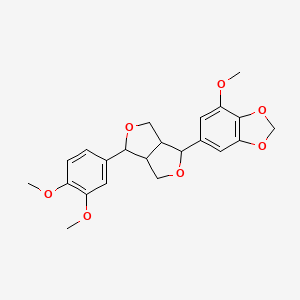

3,4,5'-Trimethoxy-3',4'-methylenedioxy-7,9':7',9-diepoxylignan

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

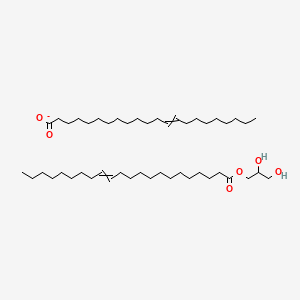

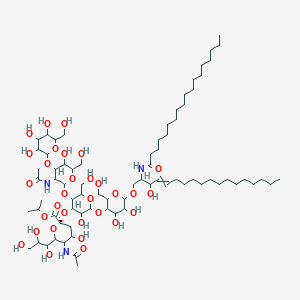

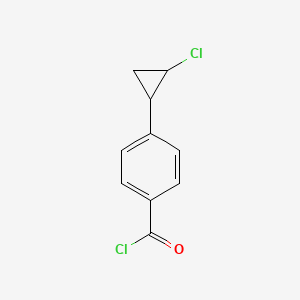

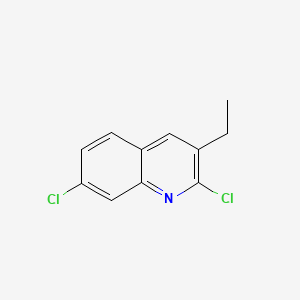

3,4,5’-Trimethoxy-3’,4’-methylenedioxy-7,9’:7’,9-diepoxylignan is a natural compound that belongs to the chemical family of lignans . It is isolated from the roots of Artemisia absinthium . The compound has a molecular formula of C22H24O7 and a molecular weight of 400.43 .

Molecular Structure Analysis

The IUPAC name for this compound is 6-[3-(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-4-methoxy-1,3-benzodioxole . The InChI Key is UTPBMRNHPNUBLT-YJPXFSGGSA-N .Physical And Chemical Properties Analysis

This compound appears as a powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Aplicaciones Científicas De Investigación

Larvicidal and Antiplasmodial Activities : A study by Solis et al. (2005) found that a lignan similar to 3,4,5'-Trimethoxy-3',4'-methylenedioxy-7,9':7',9-diepoxylignan, isolated from Piper fimbriulatum, showed larvicidal activity against Aedes aegypti and weak antiplasmodial and antitrypanosomal activities (Solis et al., 2005).

Isolation from Magnolia Kobus : Lee et al. (2008) isolated similar lignans from the bark of Magnolia kobus, which suggests the potential for these compounds to be sourced from different plant species (Lee et al., 2008).

Hepatoprotective Activities : He et al. (2015) reported that compounds related to this compound showed protective activities against acetaminophen-induced hepatocyte injury (He et al., 2015).

Plant Growth Regulatory Activity : Yamauchi et al. (2015) evaluated the plant growth regulatory activity of a similar lignan, finding that it showed growth promotion in lettuce roots and inhibitory activity in lettuce shoots (Yamauchi et al., 2015).

Anti-inflammatory Effects : Kabe et al. (2020) discovered that sesamin, a lignan similar to this compound, and its metabolites have anti-inflammatory effects through binding to annexin A1 (Kabe et al., 2020).

Propiedades

IUPAC Name |

6-[3-(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-4-methoxy-1,3-benzodioxole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24O7/c1-23-16-5-4-12(6-17(16)24-2)20-14-9-27-21(15(14)10-26-20)13-7-18(25-3)22-19(8-13)28-11-29-22/h4-8,14-15,20-21H,9-11H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTPBMRNHPNUBLT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2C3COC(C3CO2)C4=CC5=C(C(=C4)OC)OCO5)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2H-5,3-Methenofuro[3,2-b]pyridine(9CI)](/img/no-structure.png)

![5-Ethyl-3-methylbenzo[d]isoxazole](/img/structure/B593169.png)

![cyclohexyl 4-[(2S)-3-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-oxo-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propyl]imidazole-1-carboxylate](/img/structure/B593176.png)